molecular formula C15H17N3O B4451853 N-phenyl-N-propyl-N'-3-pyridinylurea

N-phenyl-N-propyl-N'-3-pyridinylurea

Cat. No.: B4451853
M. Wt: 255.31 g/mol
InChI Key: KDKXHIZOHKYOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N-propyl-N'-3-pyridinylurea is a urea derivative characterized by a urea core (NH–CO–NH) substituted with three distinct groups: a phenyl ring, a propyl chain, and a 3-pyridinyl (nicotinyl) moiety. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capabilities, structural versatility, and biological activity .

Properties

IUPAC Name

1-phenyl-1-propyl-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-11-18(14-8-4-3-5-9-14)15(19)17-13-7-6-10-16-12-13/h3-10,12H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKXHIZOHKYOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CC=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Urea Derivatives with Pyridinyl Substituents

Pyridinyl-containing ureas are notable for their role in agrochemicals. Key examples include:

Compound Name Substituents Molecular Formula Primary Use Key Differences from Target Compound Reference
N-(2-chloro-4-pyridinyl)-N’-phenylurea (Forchlorfenuron) 2-chloro-4-pyridinyl, phenyl C₁₂H₁₀ClN₃O Plant growth regulator Chlorine atom enhances electrophilicity; lacks propyl chain
N-(4-Cyanophenyl)-N'-phenylurea 4-cyanophenyl, phenyl C₁₄H₁₁N₃O Research chemical Cyanophenyl group increases electron-withdrawing effects; no pyridinyl or alkyl chain

Analysis :

  • The 3-pyridinyl group in the target compound may enhance solubility in polar solvents compared to chlorinated or cyanophenyl analogs due to its nitrogen lone pair .

Urea Derivatives with Alkyl and Aromatic Substituents

Alkyl-aryl ureas are common in herbicides and pharmaceuticals:

Compound Name Substituents Molecular Formula Primary Use Key Differences from Target Compound Reference
N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron) 3-trifluoromethylphenyl, dimethyl C₁₀H₁₁F₃N₂O Herbicide CF₃ group enhances hydrophobicity; lacks pyridinyl or propyl
3-[3-(Dimethylamino)propyl]-1-phenylurea 3-(dimethylamino)propyl, phenyl C₁₂H₁₉N₃O Research compound Tertiary amine in propyl chain increases basicity; no pyridinyl

Analysis :

  • The dimethylamino group in 3-[3-(dimethylamino)propyl]-1-phenylurea introduces a basic site, which could alter binding affinity in receptor interactions compared to the target compound’s unmodified propyl chain .
  • Fluometuron’s trifluoromethyl group significantly increases its environmental persistence and herbicidal activity, a feature absent in the target compound .

Thiourea Analogs

Thioureas (NH–CS–NH) exhibit distinct reactivity and applications:

Compound Name Substituents Molecular Formula Primary Use Key Differences from Target Compound Reference
N-Phenyl-N'-(3-phenylpropyl)thiourea Phenyl, 3-phenylpropyl C₁₆H₁₈N₂S Chemical intermediate Sulfur atom increases acidity; lacks pyridinyl and urea core

Analysis :

  • The thiourea’s sulfur atom enhances metal-chelation properties, making it suitable for industrial applications like corrosion inhibition, unlike the target urea derivative .

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Pyridinyl Groups : The 3-pyridinyl moiety in the target compound may facilitate hydrogen bonding with biological targets, similar to nicotinamide derivatives .
  • Propyl Chains : Alkyl chains like propyl can modulate pharmacokinetic properties, such as metabolic stability and tissue distribution, compared to methyl or phenyl groups .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups contribute to π-π stacking interactions, while aliphatic chains (e.g., propyl) influence lipophilicity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-N-propyl-N'-3-pyridinylurea
Reactant of Route 2
Reactant of Route 2
N-phenyl-N-propyl-N'-3-pyridinylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.